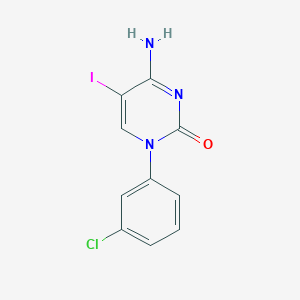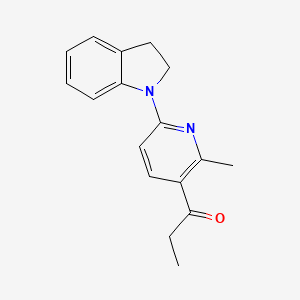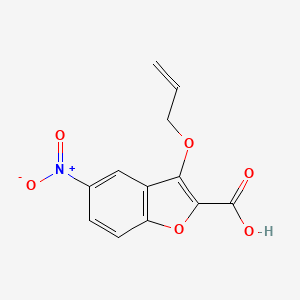
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, chlorophenyl, and iodine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-iodouracil.
Condensation Reaction: The 3-chloroaniline is reacted with 5-iodouracil under acidic conditions to form the desired pyrimidine derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield amine derivatives.
科学的研究の応用
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the design of probes for studying biological processes.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- 4-Amino-1-(4-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(2-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. The presence of the iodine atom also imparts unique reactivity and interaction properties compared to other halogenated derivatives.
特性
分子式 |
C10H7ClIN3O |
|---|---|
分子量 |
347.54 g/mol |
IUPAC名 |
4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
InChIキー |
MMTYVPZLPWTQIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)





